Molecular Weight and Heavy Atom Count: Procurement Implications for Lead Optimization
The target compound has a molecular weight of 370.4 g/mol, which is 30 Da lower than the 4-methoxyphenyl analog (400 g/mol) and 44 Da higher than the 5-methyl-7-trifluoromethyl analog (326.3 g/mol) [1]. In lead optimization, a molecular weight below 400 g/mol is generally preferred for maintaining favorable oral bioavailability, as it aligns with Lipinski's Rule of Five [2]. The target compound's lower molecular weight compared to SC-7665053 provides a better starting point for further derivatization.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 370.4 |
| Comparator Or Baseline | 3-(1-azepanylcarbonyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine: 400.4; 3-(hexahydro-1H-azepin-1-ylcarbonyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: 326.3 |
| Quantified Difference | Target is 30.0 g/mol lighter than the 4-methoxyphenyl analog and 44.1 g/mol heavier than the 5-methyl-7-trifluoromethyl analog |
| Conditions | Calculated from molecular formulas: C20H20F2N4O (target), C21H22F2N4O2 (4-methoxyphenyl analog), C15H17F3N4O (5-methyl-7-trifluoromethyl analog) |
Why This Matters
A molecular weight below 400 g/mol is a key procurement filter for hit-to-lead programs focused on oral bioavailability, and the target compound's 370 g/mol provides a wider derivatization margin than the 400 g/mol analog.
- [1] SpectraBase Compound ID: LjTiETtlgdw; Hit2Lead SC-7665053; SpectraBase Compound ID: 7DQoalcxKcS. View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
